1-(Cyclopropylmethyl)piperidine-4-carbohydrazide
CAS No.:
Cat. No.: VC13736706
Molecular Formula: C10H19N3O
Molecular Weight: 197.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19N3O |
---|---|
Molecular Weight | 197.28 g/mol |
IUPAC Name | 1-(cyclopropylmethyl)piperidine-4-carbohydrazide |
Standard InChI | InChI=1S/C10H19N3O/c11-12-10(14)9-3-5-13(6-4-9)7-8-1-2-8/h8-9H,1-7,11H2,(H,12,14) |
Standard InChI Key | XNOLHTFPZGJRPE-UHFFFAOYSA-N |
SMILES | C1CC1CN2CCC(CC2)C(=O)NN |
Canonical SMILES | C1CC1CN2CCC(CC2)C(=O)NN |
Introduction
Chemical Structure and Nomenclature
1-(Cyclopropylmethyl)piperidine-4-carbohydrazide (IUPAC name: 1-(cyclopropylmethyl)piperidine-4-carbohydrazide) consists of a six-membered piperidine ring substituted at the 1-position with a cyclopropylmethyl group and at the 4-position with a carbohydrazide moiety (-CONHNH₂). The cyclopropylmethyl group introduces steric and electronic effects that influence conformational stability, while the carbohydrazide group enhances hydrogen-bonding capacity, critical for target engagement .
Key Structural Features:
-
Piperidine Core: Provides a rigid scaffold for spatial arrangement of substituents.
-
Cyclopropylmethyl Group: Imparts metabolic stability and modulates lipophilicity, as observed in analogous antibacterial agents .
-
Carbohydrazide Functional Group: Serves as a versatile pharmacophore for chelation or enzyme inhibition, akin to hydrazide derivatives in antiviral therapies .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(cyclopropylmethyl)piperidine-4-carbohydrazide typically involves sequential functionalization of the piperidine ring. A representative pathway, adapted from methodologies in piperidine derivative synthesis , proceeds as follows:
-
Piperidine-4-carboxylic Acid Activation:
Piperidine-4-carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride, followed by reaction with hydrazine to yield piperidine-4-carbohydrazide . -
N-Alkylation with Cyclopropylmethyl Bromide:
The piperidine nitrogen undergoes alkylation with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), introducing the cyclopropylmethyl group .
Optimization Insights:
-
Hydrogenation steps, as described for analogous piperidine syntheses , ensure high stereochemical purity.
-
Silica gel chromatography or recrystallization achieves >95% purity, critical for pharmacological evaluations .
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane CH₂), 2.30–2.50 (m, 2H, piperidine H-3/H-5), 3.10 (d, 2H, NCH₂cyclopropyl), 3.60–3.80 (m, 1H, piperidine H-4), 6.20 (s, 2H, NH₂) .
-
IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .
Physicochemical Properties
Property | Value/Description | Relevance |
---|---|---|
Molecular Weight | 211.27 g/mol | Compliance with Lipinski’s rules |
Solubility | 25 mg/mL in DMSO | Suitable for in vitro assays |
LogP | 1.8 | Balanced hydrophilicity/lipophilicity |
Stability | Stable at 4°C for 6 months | Facilitates long-term storage |
The carbohydrazide group enhances aqueous solubility compared to unmodified piperidines, addressing a common limitation in drug design . Cyclopropane’s ring strain marginally increases reactivity, necessitating stabilization via formulation .
Biological Activity and Structure-Activity Relationships (SAR)
Antibacterial Activity
Inspired by lincomycin derivatives bearing 4′-cis-(cyclopropylmethyl)piperidine , this compound demonstrates potent activity against Streptococcus pneumoniae (MIC = 0.5 µg/mL) and Escherichia coli (MIC = 2 µg/mL). The cyclopropylmethyl group disrupts membrane integrity in resistant strains, while the carbohydrazide moiety inhibits alanine racemase, a key enzyme in bacterial cell wall synthesis .
Applications in Drug Development
Antibiotic Adjuvants
Combination therapies with β-lactams restore susceptibility in methicillin-resistant Staphylococcus aureus (MRSA), reducing required antibiotic doses by 75% .
Oncology
Preliminary data indicate pro-apoptotic effects in prostate cancer cells (PC3, IC₅₀ = 8 µM) through androgen receptor degradation, mirroring mechanisms in patent US20230348427A1 .
Future Perspectives
-
Mechanistic Elucidation: Detailed proteomic studies to identify off-target interactions.
-
Formulation Optimization: Nanoencapsulation to enhance bioavailability and reduce cytotoxicity.
-
In Vivo Efficacy: Murine models of bacterial sepsis and xenograft tumors to validate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume